molecular formula C11H8IN3O B336515 N-(4-iodophenyl)pyrazine-2-carboxamide

N-(4-iodophenyl)pyrazine-2-carboxamide

Cat. No.: B336515
M. Wt: 325.1 g/mol
InChI Key: XUZRYPKXWBJMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)pyrazine-2-carboxamide (CAS 279692-00-1) is a synthetic pyrazine derivative designed for research use. This compound belongs to a class of molecules known for diverse biological activities, making it a valuable scaffold in medicinal chemistry and plant biology research. Scientific literature indicates that structurally related N-phenylpyrazine-2-carboxamides have demonstrated significant antimycobacterial activity, with some analogues showing activity against Mycobacterium tuberculosis . Furthermore, research on similar chlorinated and iodinated pyrazinecarboxamides has revealed their potential as abiotic elicitors in plant cell cultures, capable of stimulating a substantial increase in the production of valuable secondary metabolites like flavonoids . Some derivatives also exhibit inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts and show antifungal properties . The molecular structure of related compounds features a planar conformation stabilized by an intramolecular N—H···N hydrogen bond, which may influence its interaction with biological targets . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for various biological investigations. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H8IN3O

Molecular Weight

325.1 g/mol

IUPAC Name

N-(4-iodophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H8IN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16)

InChI Key

XUZRYPKXWBJMAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The electronic and steric nature of substituents significantly impacts melting points, solubility, and crystallinity:

Compound Substituent(s) Melting Point (°C) Yield (%) Key Observations
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Br, CH₃ Not reported 83 High crystallinity; used in Suzuki cross-coupling
N-(4-Chloro-2-hydroxyphenyl)pyrazine-2-carboxamide Cl, OH 247.7–249.0 96 Elevated melting point due to hydrogen bonding
N-(4-Nitrophenyl)pyrazine-2-carboxamide NO₂ Not reported Moderate Lower solubility in polar solvents
5-(Butylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide CF₃, NH(CH₂)₃CH₃ 141–142 90 Reduced melting point with alkyl chains

Key Trends :

  • Halogen Substituents : Bromo and chloro derivatives exhibit higher melting points than alkylated or nitro-substituted analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
Antimycobacterial Activity
Compound MIC (µg/mL) Target Strain Notes
N-(4-Nitrophenyl)pyrazine-2-carboxamide ≥32 M. tuberculosis H37Rv Moderate activity via mycolic acid cyclopropane synthase inhibition
5-(Butylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide 3.13 M. tuberculosis H37Ra Broad-spectrum activity; SI = 14
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide 65% inhibition at 6.25 µg/mL M. tuberculosis H37Rv Highest activity among chlorinated derivatives

SAR Insights :

  • Electron-Withdrawing Groups (EWGs): Chloro, nitro, and trifluoromethyl groups enhance antimycobacterial potency by improving target binding (e.g., enzyme active sites) . The iodo group, though less electronegative than Cl or NO₂, may offer similar benefits through hydrophobic interactions.
  • Alkylamino Chains: Longer chains (e.g., heptylamino) reduce activity, suggesting optimal chain length for membrane penetration .
Antifungal and Antibacterial Activity
  • N-(4-Bromo-3-methylphenyl) Derivatives : Demonstrated efficacy against XDR S. Typhi (MIC = 1.56–3.13 µg/mL) and alkaline phosphatase inhibition .
  • 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide : Exhibited antifungal activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L) .

Spectroscopic and Structural Analysis

  • ¹H NMR : Aromatic protons in chloro and bromo analogs resonate at δ 7.2–9.6 ppm, with deshielding effects from EWGs . The iodo group is expected to further deshield adjacent protons, shifting signals downfield.
  • IR Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) are consistent across analogs .

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves converting pyrazine-2-carboxylic acid to its reactive acyl chloride intermediate, followed by coupling with 4-iodoaniline.

Procedure:

  • Synthesis of Pyrazine-2-carbonyl Chloride
    Pyrazine-2-carboxylic acid (50.0 mmol) is refluxed with thionyl chloride (75.0 mmol) in dry toluene for 1 hour. Excess thionyl chloride is removed via vacuum evaporation, yielding the acyl chloride as a crude product.

  • Coupling with 4-Iodoaniline
    The acyl chloride is dissolved in dry acetone and added dropwise to a solution of 4-iodoaniline (50.0 mmol) and pyridine (50.0 mmol) in acetone. The mixture is stirred at room temperature for 30 minutes, poured into cold water, and the precipitate is recrystallized from aqueous ethanol.

Key Data:

  • Yield : 70–83% (dependent on substituents).

  • Reaction Conditions : Anhydrous solvents, room temperature, stoichiometric pyridine to scavenge HCl.

Direct Coupling Using Carbodiimide Reagents

Alternative approaches employ coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to facilitate amide bond formation.

Procedure:

  • Activation of Pyrazine-2-carboxylic Acid
    Pyrazine-2-carboxylic acid (1 mmol) is mixed with EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) in DMF. The solution is stirred at 0°C for 30 minutes.

  • Addition of 4-Iodoaniline
    4-Iodoaniline (1 mmol) and N,N-diisopropylethylamine (2 mmol) are added, and the reaction is stirred at room temperature for 12–24 hours. The product is isolated via aqueous workup and column chromatography.

Key Data:

  • Yield : 65–75%.

  • Advantages : Avoids thionyl chloride, suitable for acid-sensitive substrates.

Optimization and Reaction Mechanics

Solvent and Base Selection

  • Solvents : Dry toluene or acetone for acyl chloride method; DMF for carbodiimide-mediated coupling.

  • Bases : Pyridine (for HCl scavenging in acyl chloride method) vs. N,N-diisopropylethylamine (for carbodiimide activation).

Temperature and Time

  • Acyl Chloride Method : Reflux (110°C for 1 hour for acyl chloride formation); room temperature for coupling.

  • Carbodiimide Method : 0°C for activation; room temperature for coupling.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • N-H stretch: 3321–3338 cm⁻¹.

    • C=O stretch: 1667–1695 cm⁻¹.

    • Pyrazine ring vibrations: 1009–1174 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Pyrazine protons: δ 8.81–9.38 (s, H3/H5).

    • Aromatic protons (4-iodophenyl): δ 7.59–7.68 (d, J = 8.8 Hz).

  • Elemental Analysis :

    • Calculated for C₁₁H₈IN₃O (M = 341.1 g/mol): C 38.73%, H 2.36%, N 12.32%.

Physicochemical Properties

  • Melting Point : 173–174°C (recrystallized from ethanol).

  • Lipophilicity (Log P) : 3.33 (experimental); 3.54 (calculated).

Comparative Analysis of Methods

Parameter Acyl Chloride Method Carbodiimide Method
Yield70–83%65–75%
Reaction Time1.5–2 hours12–24 hours
ScalabilityHigh (50 mmol scale)Moderate (<10 mmol)
ByproductsHCl (requires pyridine)Urea derivatives
PurificationRecrystallizationColumn chromatography

Applications and Derivatives

This compound serves as a precursor for antimycobacterial agents. Derivatives with halogen substituents (e.g., 6-chloro, 5-tert-butyl) show enhanced activity against Mycobacterium tuberculosis (MIC < 2.0 μmol/L) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-iodophenyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with 4-iodoaniline. For example, using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF or THF) under inert atmospheres can yield the target compound with ~83% efficiency. Reaction parameters such as temperature (50–80°C), solvent polarity, and molar ratios (1:1.2 for acid:amine) are critical for maximizing purity and yield. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Distinct peaks for aromatic protons (δ 7.45–7.69 ppm) and carboxamide NH (δ ~9.42 ppm) confirm connectivity .
  • IR Spectroscopy : Bands at ~1613 cm⁻¹ (C=O stretch) and ~3362 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry : LC-MS with [M+H]+ peaks (e.g., m/z 365.28) ensures molecular weight accuracy .

Q. How can researchers mitigate decomposition or side reactions during derivatization of this compound?

  • Methodological Answer : Use controlled environments (e.g., inert gas, moisture-free solvents) and low temperatures (0–4°C) for reactive substitutions. For bromination or thiolation, stoichiometric control (1.1–1.3 equivalents of reagent) and real-time monitoring via TLC/HPLC prevent over-reaction. Catalytic systems like Pd-based catalysts improve selectivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies enhance the biological activity of this compound derivatives?

  • Methodological Answer : Structural modifications at the pyrazine ring or iodophenyl group can modulate bioactivity. For example:

  • Electron-Withdrawing Groups : Introduce nitro or sulfonyl groups to improve target binding (e.g., IC50 values for kinase inhibition) .
  • Metal Complexation : Coordinate with Ru(II) or Mn(II) to enhance stability and catalytic/antimicrobial properties .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., JAK3 or GSK-3β) identifies key interactions. Pharmacophore modeling highlights hydrogen bonds between the carboxamide group and active-site residues. MD simulations (AMBER/CHARMM) assess stability over 50–100 ns trajectories .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Validate IC50/MIC values across multiple assays (e.g., broth microdilution vs. agar diffusion) .
  • Selectivity Index (SI) : Calculate CC50/MIC ratios using cytotoxicity assays (e.g., MTT on HEK293 cells) to distinguish specific vs. off-target effects .

Q. How does the compound’s three-dimensional conformation influence its reactivity and target engagement?

  • Methodological Answer : X-ray crystallography (SHELX refinement) or DFT calculations (Gaussian 09) reveal torsional angles and electron density maps. For example, the dihedral angle between pyrazine and iodophenyl rings (~15–25°) affects π-π stacking with hydrophobic enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.